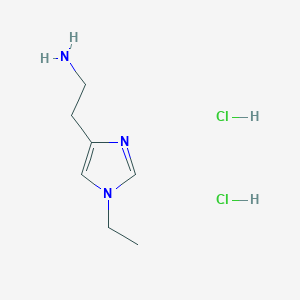
2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is an organic compound with the chemical formula C7H14Cl2N2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride typically involves multiple steps:
Formation of 2-Ethyl-1H-imidazole: This can be achieved by reacting 2-ethylaminotoluene with sodium nitrite.
Reaction with Chloroacetic Acid: The 2-ethyl-1H-imidazole is then reacted with chloroacetic acid to form 1H-imidazole-2-acetic acid.
Reduction and Ethylation: The 1H-imidazole-2-acetic acid undergoes reduction and ethylation to yield 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride has several applications in scientific research:
作用機序
The mechanism of action of 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2-(1H-Imidazol-2-yl)ethanamine dihydrochloride: Another imidazole derivative with similar biochemical properties.
1-Methylhistamine: A histamine metabolite with related biological activity.
2-(1-Methyl-1H-imidazol-2-yl)thioethanamine hydrochloride: A compound with similar structural features and applications.
Uniqueness
2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to its specific ethyl substitution on the imidazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
特性
分子式 |
C7H15Cl2N3 |
|---|---|
分子量 |
212.12 g/mol |
IUPAC名 |
2-(1-ethylimidazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-2-10-5-7(3-4-8)9-6-10;;/h5-6H,2-4,8H2,1H3;2*1H |
InChIキー |
LYANMXABTREVHZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(N=C1)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


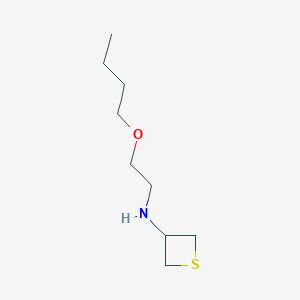
![2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13014917.png)
![2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13014931.png)
![(S)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13014937.png)
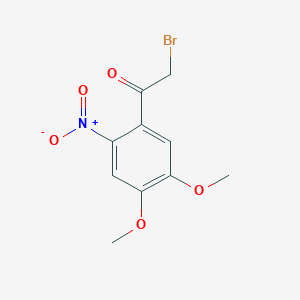
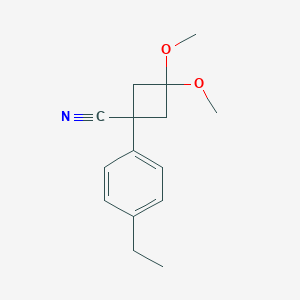
![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13014968.png)
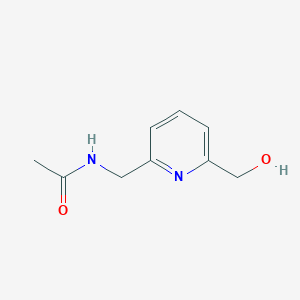
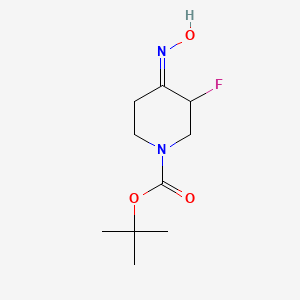
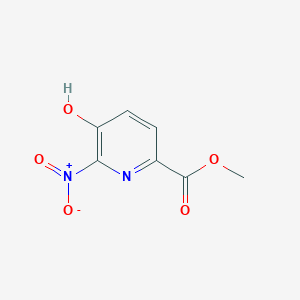
![tert-Butyl(R)-(6-oxospiro[3.3]heptan-1-yl)carbamate](/img/structure/B13014996.png)
![4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13014999.png)

![3-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13015015.png)
